molecular formula C15H15ClN2O3S B4441083 N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide

N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4441083
M. Wt: 338.8 g/mol
InChI Key: WSHIWVDHNXMKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide, also known as NSC 726189, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonamide class of compounds and has been shown to exhibit a range of interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide 726189 is not fully understood, but it is believed to involve the inhibition of a key enzyme involved in the regulation of cell growth and division. This enzyme, known as Aurora kinase A, is overexpressed in many different types of cancer cells and is a promising target for cancer treatment.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide 726189 has been shown to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer activity, N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide 726189 has also been shown to exhibit anti-inflammatory and anti-angiogenic effects. These effects make N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide 726189 a promising candidate for the treatment of a range of different diseases.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide 726189 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. However, there are also some limitations to its use. N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide 726189 is a highly potent compound and must be handled with care to avoid exposure to researchers.

Future Directions

There are several future directions for research involving N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide 726189. One promising area of research is in the development of new cancer treatments based on this compound. Another area of research is in the development of new anti-inflammatory and anti-angiogenic agents. Additionally, there is potential for the use of N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide 726189 in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide 726189 in these areas.
Conclusion
N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide 726189 is a promising compound that has been extensively studied for its potential applications in scientific research. Its anti-cancer, anti-inflammatory, and anti-angiogenic effects make it a promising candidate for the development of new treatments for a range of different diseases. Further research is needed to fully understand the potential of N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide 726189 in these areas.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide 726189 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide 726189 has been shown to exhibit potent anti-cancer activity against a range of different cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-10-6-7-12(9-14(10)16)17-15(19)11-4-3-5-13(8-11)18-22(2,20)21/h3-9,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHIWVDHNXMKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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